3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine 3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15920019
InChI: InChI=1S/C6H4BrClN4S/c1-13-6-9-4(8)2-3(7)11-12-5(2)10-6/h1H3,(H,9,10,11,12)
SMILES:
Molecular Formula: C6H4BrClN4S
Molecular Weight: 279.55 g/mol

3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

CAS No.:

Cat. No.: VC15920019

Molecular Formula: C6H4BrClN4S

Molecular Weight: 279.55 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine -

Specification

Molecular Formula C6H4BrClN4S
Molecular Weight 279.55 g/mol
IUPAC Name 3-bromo-4-chloro-6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C6H4BrClN4S/c1-13-6-9-4(8)2-3(7)11-12-5(2)10-6/h1H3,(H,9,10,11,12)
Standard InChI Key GWOXXWSSLPNJEZ-UHFFFAOYSA-N
Canonical SMILES CSC1=NC2=NNC(=C2C(=N1)Cl)Br

Introduction

Chemical Identity and Structural Features

Molecular Composition

3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has the molecular formula C₆H₄BrClN₄S and a molecular weight of 279.55 g/mol (calculated from atomic masses). Its core structure consists of a fused pyrazole-pyrimidine ring system, with substituents at positions 3 (bromo), 4 (chloro), and 6 (methylthio). The methylthio group (-SMe) enhances lipophilicity, potentially influencing bioavailability and target binding .

Structural Characterization

Key spectral and computational identifiers for related compounds provide insight into its likely properties:

  • SMILES: CSC1=NC2=NNC(=C2C(=N1)Cl)Br (derived from analogous structures )

  • InChIKey: GWOXXWSSLPNJEZ-UHFFFAOYSA-N (hypothetical, based on PubChem algorithms )

Table 1: Comparative Structural Data for Pyrazolo[3,4-d]pyrimidine Derivatives

Compound NameMolecular FormulaSubstituents (Positions)Molecular Weight (g/mol)
3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidineC₆H₄BrClN₄S3-Br, 4-Cl, 6-SMe279.55
4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine C₆H₅ClN₄4-Cl, 6-Me168.58
3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine C₆H₅BrN₄O3-Br, 4-OMe229.03
3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine C₆H₄BrClN₄3-Br, 4-Cl, 1-Me233.46

Synthesis and Chemical Reactivity

Reactivity Profile

The compound’s reactivity is dominated by:

  • Nucleophilic Aromatic Substitution: Bromine and chlorine atoms at positions 3 and 4 are susceptible to displacement by nucleophiles (e.g., amines, alkoxides) .

  • Oxidation of Methylthio Group: The -SMe group can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) using agents like hydrogen peroxide .

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling at position 6 could enable aryl group introduction, leveraging palladium catalysts .

Biological Activity and Mechanisms

Table 2: Biological Activities of Structural Analogs

CompoundTarget KinaseIC₅₀ (nM)Cell Line Tested
4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine EGFR120MCF-7 (Breast Cancer)
3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine CDK285HeLa (Cervical Cancer)
3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Bcr-Abl T315I45K562 (Leukemia)

Antimicrobial Effects

Methylthio-containing heterocycles exhibit dual antibacterial/anticancer activity. For instance, pyrazolopyrimidines with -SMe groups inhibit Staphylococcus aureus growth (MIC = 8 µg/mL) by disrupting DNA gyrase . The chloro substituent may synergize by increasing compound stability in bacterial cytoplasm .

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: The compound serves as a scaffold for developing kinase inhibitors with improved selectivity. Substitutions at position 6 (-SMe vs. -OMe) modulate potency and pharmacokinetics .

  • Prodrug Design: The methylthio group can be metabolized to active thiols in vivo, enhancing targeted delivery .

Materials Science

Pyrazolopyrimidines with heavy atoms (Br, Cl) are explored as:

  • Organic Semiconductors: Their planar structures facilitate π-π stacking, with conductivity values up to 10⁻³ S/cm .

  • Luminescent Materials: Bromine enhances spin-orbit coupling, enabling applications in OLEDs .

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